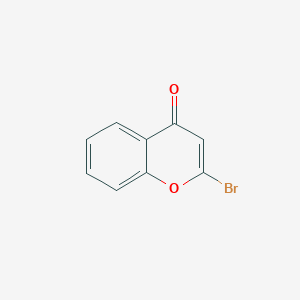

2-Bromo-4H-chromen-4-one

Description

Properties

IUPAC Name |

2-bromochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPYHLAUVVJOLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Chromone Precursors

One common route to 2-Bromo-4H-chromen-4-one involves the direct bromination of a suitable chromone precursor. For example, 2-phenyl-4H-chromen-4-one derivatives can be brominated by treatment with bromine in acetic acid under controlled conditions at room temperature. The process typically involves:

- Dissolving the chromone precursor in acetic acid.

- Adding bromine dropwise with stirring over a period (e.g., 2 hours).

- Quenching the reaction with aqueous metabisulfite to precipitate the product.

- Isolating the solid by filtration and recrystallizing from ethanol to obtain pure 2-bromo chromone derivatives.

This method yields about 52% product with a melting point around 105°C, as characterized by IR and NMR spectroscopy.

Condensation and Cyclization via Chalcone Intermediates

Another synthetic strategy involves the formation of chalcone intermediates followed by oxidative cyclization to yield the chromone ring system. The process includes:

- Condensation of substituted acetophenones with aldehydes to form chalcones.

- Treatment of chalcones with oxidizing agents such as hydrogen peroxide in hydro-alcoholic solutions to induce cyclization to chromones.

- Subsequent bromination of the chromone at the 2-position using bromine under mild acidic conditions.

This approach allows structural variation and functionalization on the chromone scaffold and is useful for synthesizing 2-bromo derivatives with additional substituents.

Advanced Synthesis Using Copper Bromide and Microwave Irradiation

Copper Bromide Mediated Bromination in DMSO

A more recent and efficient method for synthesizing 2-bromo chromone derivatives, including 2-Bromo-4H-chromen-4-one, involves the use of copper bromide as the brominating agent in dimethyl sulfoxide (DMSO) solvent. The key features of this method are:

- Starting from substituted 3-(3-oxoprop-1-enyl)-4H-chromen-4-one intermediates.

- Addition of copper bromide to the reaction mixture in DMSO.

- Use of microwave irradiation to accelerate the reaction.

This method was demonstrated to produce substituted 3-(3-bromo-4-oxo-4H-chromen-2-yl)-4H-chromen-4-ones with high yields and short reaction times (minutes rather than hours). Microwave irradiation at 145°C for 10–20 minutes significantly improved the yield and reaction efficiency compared to conventional heating.

Reaction Conditions and Optimization

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Temperature | 75°C to 145°C | 145°C |

| Reaction Time | 4 to 7 hours | 10 to 20 minutes |

| Yield | Up to ~64% | Up to ~80% (depending on substrate) |

| Solvent | DMSO | DMSO |

| Brominating Agent | Copper Bromide | Copper Bromide |

| Advantages | Established method, moderate yield | Faster, higher yield, eco-friendly |

The microwave-assisted method reduces reaction time drastically and improves product yield and purity. The process is environmentally benign, avoids harsh conditions, and facilitates easier product isolation.

Stepwise Synthesis Procedure (Representative Example)

Preparation of Chalcone Intermediate

- Mix equimolar amounts of 6-chloro-4-oxo-4H-chromone-3-carbaldehyde and 1-(5-chloro-2-hydroxyphenyl)acetophenone in toluene.

- Add ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate or hexafluorophosphate ([Bmim]BF4 or [Bmim]PF6) as catalysts.

- Stir the mixture at room temperature until completion (monitored by thin-layer chromatography).

- Quench by pouring into crushed ice, filter, dry, and recrystallize to obtain the intermediate chalcone (yield ~65%).

Bromination and Cyclization to 2-Bromo Chromone

- Add copper bromide to the chalcone intermediate in DMSO.

- Irradiate the mixture in a microwave oven at 145°C for 10–12 minutes.

- Monitor the reaction progress by TLC at 2-minute intervals.

- After completion, cool the mixture, evaporate the solvent, extract the residue with ethyl acetate, dry, and concentrate to isolate the 2-bromo chromone product.

Analytical Characterization

The synthesized 2-Bromo-4H-chromen-4-one compounds are characterized by:

- Infrared Spectroscopy (IR): Characteristic carbonyl stretch at 1680–1720 cm⁻¹; C-Br stretch around 540 cm⁻¹.

- Proton Nuclear Magnetic Resonance (¹H NMR): Signals corresponding to aromatic protons and methyl groups (if present).

- Mass Spectrometry (MS): Molecular ion peaks confirming the expected molecular weight.

- Elemental Analysis: To verify the purity and composition.

These analytical methods confirm the successful synthesis and purity of the brominated chromones.

Summary Table of Preparation Methods

| Method | Starting Materials | Brominating Agent | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|---|

| Direct Bromination | 2-Phenyl-4H-chromen-4-one | Bromine | Acetic acid, room temperature, 2 h | ~52 | Simple, straightforward |

| Chalcone Cyclization + Bromination | Substituted acetophenone + aldehyde | Bromine | H₂O₂ oxidation, then bromination | Moderate | Allows functional group diversity |

| Copper Bromide + Microwave | 3-(3-oxoprop-1-enyl)-4H-chromen-4-one | Copper bromide | DMSO, microwave, 145°C, 10-20 min | Up to 80 | High yield, short time, eco-friendly |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4H-chromen-4-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as dimethylformamide (DMF) or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution: Formation of 2-azido-4H-chromen-4-one or 2-thiocyanato-4H-chromen-4-one.

Oxidation: Formation of 2-bromo-4H-chromen-4-one derivatives with additional oxygen functionalities.

Reduction: Formation of 2-bromo-4H-chroman-4-ol.

Scientific Research Applications

2-Bromo-4H-chromen-4-one, a chromene derivative featuring a bromine atom at the 2-position, has a molecular weight of approximately 225.04 g/mol . The applications of 2-bromo-4H-chromen-4-one span various fields.

Scientific Research Applications

- Pharmaceuticals 2-Bromo-4H-chromen-4-one may serve as a lead compound for drug development due to its biological activities. Compounds within the chromene family have various biological properties, making them of interest in pharmacology and medicinal chemistry.

- Anti-inflammatory research 2-phenyl-4H-chromen-4-one derivatives have shown anti-inflammatory activity . One compound was found to suppress the release of pro-inflammatory cytokines by inhibiting the TLR4/MAPK signaling pathways . In vivo studies demonstrated that this compound had low toxicity and significantly decreased the levels of IL-6 and TNF-α in serum .

- Anti-cancer research 4H-Chromene-based compounds have anticancer potential and can selectively kill multi-drug resistant cancer cells . For instance, CXL055 demonstrates equal or better cytotoxicity against nine multi-drug resistant cancer cell lines . Cancer cells failed to acquire resistance to the 4H-chromene-based compound, CXL017, even upon chronic exposure .

- Interaction Studies Interaction studies involving 2-bromo-4H-chromen-4-one focus on its binding affinities with biological targets. These studies often employ techniques such as molecular docking and spectroscopy to elucidate interactions with enzymes or receptors relevant to its pharmacological effects. Preliminary findings suggest that this compound may interact with specific proteins involved in inflammatory responses or microbial resistance mechanisms.

- Chemical Synthesis 2-Bromo-4H-chromen-4-one is used as a building block in various chemical syntheses. For example, diisobutylaluminum hydride can reduce the compound, demonstrating its reactivity under controlled conditions. It can be synthesized through intramolecular palladium-catalyzed acylation of alkenyl bromides with aldehydes .

Mechanism of Action

The mechanism of action of 2-Bromo-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity . Additionally, its bromine atom can participate in halogen bonding, enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The position of bromine and additional substituents significantly influences the physicochemical and biological properties of chromenones. Below is a comparative analysis:

Table 1: Structural Comparison of Brominated Chromenones

*Calculated based on molecular formula where experimental data is unavailable.

Physicochemical Properties

- Solubility : Bromine at position 2 (2-Bromo-4H-chromen-4-one) increases hydrophobicity compared to 4-bromocoumarin, which is more polar due to the lactone group .

- Stability : Halogenated derivatives (e.g., 6-Bromo-3-iodo-4H-chromen-4-one) are sensitive to light and moisture, requiring storage under inert conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.